molecular formula CHFO6P2-4 B1613395 (Fluoromethylene)bis(phosphonate) CAS No. 78715-56-7

(Fluoromethylene)bis(phosphonate)

Cat. No.: B1613395
CAS No.: 78715-56-7
M. Wt: 189.96 g/mol
InChI Key: ORTLAIHEWHWRPQ-UHFFFAOYSA-J
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Description

(Fluoromethylene)bis(phosphonate) is a synthetic organophosphorus compound characterized by the presence of a fluoromethylene group attached to two phosphonate groups. This compound is part of a broader class of bisphosphonates, which are known for their ability to inhibit bone resorption and are widely used in the treatment of bone-related diseases such as osteoporosis and Paget’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Fluoromethylene)bis(phosphonate) typically involves the reaction of a fluoromethylene precursor with phosphonic acid derivatives. One common method includes the use of bis(2,2,2-trifluoroethyl) phosphonate as a precursor, which undergoes alcoholysis under microwave-assisted conditions to yield the desired bisphosphonate . The reaction conditions often involve non-inert and additive-free environments, making the process relatively straightforward and efficient.

Industrial Production Methods: Industrial production of (Fluoromethylene)bis(phosphonate) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the microwave-assisted synthesis method makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: (Fluoromethylene)bis(phosphonate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(Fluoromethylene)bis(phosphonate) has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of (Fluoromethylene)bis(phosphonate) involves its binding to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. The compound interferes with the formation of the ruffled border of osteoclasts, reducing their ability to adhere to bone surfaces and produce the protons necessary for bone resorption . Additionally, it promotes osteoclast apoptosis, further reducing bone resorption .

Comparison with Similar Compounds

Properties

IUPAC Name

[fluoro(phosphonato)methyl]-dioxido-oxo-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5FO6P2/c2-1(9(3,4)5)10(6,7)8/h1H,(H2,3,4,5)(H2,6,7,8)/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTLAIHEWHWRPQ-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(P(=O)([O-])[O-])P(=O)([O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHFO6P2-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629401
Record name (Fluoromethylene)bis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78715-56-7
Record name (Fluoromethylene)bis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphonic acid, P,P'-(fluoromethylene)bis-, P,P,P',P'-tetraethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Fluoromethylene)bis(phosphonate)
Reactant of Route 2
(Fluoromethylene)bis(phosphonate)
Reactant of Route 3
(Fluoromethylene)bis(phosphonate)
Reactant of Route 4
(Fluoromethylene)bis(phosphonate)

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